molecular formula C18H24N4O2 B6669009 N-(furan-2-ylmethyl)-2-[3-(4,5,6,7-tetrahydrobenzimidazol-1-yl)pyrrolidin-1-yl]acetamide

N-(furan-2-ylmethyl)-2-[3-(4,5,6,7-tetrahydrobenzimidazol-1-yl)pyrrolidin-1-yl]acetamide

Cat. No.: B6669009
M. Wt: 328.4 g/mol
InChI Key: TYUBYJVPTSYAGZ-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-2-[3-(4,5,6,7-tetrahydrobenzimidazol-1-yl)pyrrolidin-1-yl]acetamide is a complex organic compound that features a furan ring, a benzimidazole moiety, and a pyrrolidine ring

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[3-(4,5,6,7-tetrahydrobenzimidazol-1-yl)pyrrolidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O2/c23-18(19-10-15-4-3-9-24-15)12-21-8-7-14(11-21)22-13-20-16-5-1-2-6-17(16)22/h3-4,9,13-14H,1-2,5-8,10-12H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYUBYJVPTSYAGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N=CN2C3CCN(C3)CC(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-2-[3-(4,5,6,7-tetrahydrobenzimidazol-1-yl)pyrrolidin-1-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Furan Ring: Starting with a suitable precursor, the furan ring is synthesized through cyclization reactions.

    Benzimidazole Synthesis: The benzimidazole moiety is prepared by condensing o-phenylenediamine with carboxylic acids or their derivatives.

    Pyrrolidine Ring Formation: The pyrrolidine ring is synthesized via cyclization of appropriate amine precursors.

    Coupling Reactions: The final step involves coupling the furan, benzimidazole, and pyrrolidine intermediates under specific conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Flow Chemistry: Implementing continuous flow reactors for better control over reaction conditions.

    Purification: Employing advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-2-[3-(4,5,6,7-tetrahydrobenzimidazol-1-yl)pyrrolidin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The benzimidazole moiety can be reduced to tetrahydrobenzimidazole.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan and benzimidazole rings.

Common Reagents and Conditions

    Oxidation: Reagents like m-CPBA or KMnO4 under acidic conditions.

    Reduction: Hydrogenation using Pd/C or other metal catalysts.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.

Major Products

    Oxidation: Formation of furanones and other oxidized derivatives.

    Reduction: Formation of tetrahydrobenzimidazole derivatives.

    Substitution: Various substituted furan and benzimidazole compounds.

Scientific Research Applications

N-(furan-2-ylmethyl)-2-[3-(4,5,6,7-tetrahydrobenzimidazol-1-yl)pyrrolidin-1-yl]acetamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Possible applications in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-2-[3-(4,5,6,7-tetrahydrobenzimidazol-1-yl)pyrrolidin-1-yl]acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan and benzimidazole rings can engage in π-π interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(furan-2-ylmethyl)-2-[3-(benzimidazol-1-yl)pyrrolidin-1-yl]acetamide: Lacks the tetrahydro modification on the benzimidazole ring.

    N-(furan-2-ylmethyl)-2-[3-(4,5,6,7-tetrahydrobenzimidazol-1-yl)piperidin-1-yl]acetamide: Contains a piperidine ring instead of a pyrrolidine ring.

Uniqueness

N-(furan-2-ylmethyl)-2-[3-(4,5,6,7-tetrahydrobenzimidazol-1-yl)pyrrolidin-1-yl]acetamide is unique due to the combination of its structural elements, which confer distinct chemical and biological properties. The presence of the tetrahydrobenzimidazole and pyrrolidine rings, along with the furan moiety, provides a versatile scaffold for various applications.

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